Sanguinarine nitrate
CAS No.: 4752-86-7
Cat. No.: VC21348665
Molecular Formula: C20H17N2O7+
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4752-86-7 |
---|---|
Molecular Formula | C20H17N2O7+ |
Molecular Weight | 397.4 g/mol |
IUPAC Name | 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;nitrate |
Standard InChI | InChI=1S/C20H14NO4.NO3/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;2-1(3)4/h2-8H,9-10H2,1H3;/q+1;-1 |
Standard InChI Key | VSJBSQHXURXHMK-UHFFFAOYSA-N |
SMILES | C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-] |
Canonical SMILES | C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-] |
Chemical Properties and Structure
Basic Identification
Sanguinarine nitrate is identified by the CAS number 4752-86-7 and is also known by synonyms including Pseudochelerythrine nitrate . The compound is classified as a toxic polycyclic quaternary ammonium salt with a benzophenanthridine alkaloid structure .
Molecular Characteristics
The chemical structure of sanguinarine nitrate is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C20H14NO4.NO3 or C20H14N2O7 |
Molecular Weight | 394.3344 g/mol |
Stereochemistry | ACHIRAL |
Optical Activity | NONE |
Defined Stereocenters | 0 / 0 |
E/Z Centers | 0 |
Charge | 0 |
The compound exists in two forms: the cationic iminium and neutral alkanolamine forms . The iminium ion is primarily responsible for its DNA and RNA intercalation properties, while both forms demonstrate binding capabilities to functional proteins such as serum albumins, lysozyme, and hemoglobin .
Natural Sources
Plant Origins
Sanguinarine nitrate is derived from sanguinarine, which is naturally extracted from several plant species, including:
-
Bloodroot (Sanguinaria canadensis)
-
Mexican prickly poppy (Argemone mexicana)
-
Greater celandine (Chelidonium majus)
These plants have been utilized in traditional medicine systems across various cultures, particularly for their antimicrobial and anti-inflammatory properties. The extraction of sanguinarine from these plant sources typically involves specialized techniques to isolate and purify the alkaloid before converting it to the nitrate salt form.
Biological Activities
Cellular Mechanisms
Sanguinarine nitrate exhibits significant biological activity at the cellular level. It acts as a toxin that kills animal cells through its action on the sodium-potassium adenosine triphosphatase (Na+-K+-ATPase) transmembrane protein . This interference with cellular ion transport mechanisms contributes to its cytotoxic effects.
Additionally, sanguinarine is an excellent DNA and RNA intercalator, with binding occurring exclusively through the iminium ion form . This intercalation capability allows it to interfere with DNA replication and transcription processes, which partly explains its potential anticancer applications.
Protein Interactions
Both forms of sanguinarine show binding to functional proteins including:
These protein interactions further contribute to its diverse biological effects and may play a role in its pharmacokinetic profile within biological systems.
Research Applications
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of sanguinarine nitrate, positioning it as a potential agent against various pathogens . This activity, combined with its natural origin, makes it an interesting candidate for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Cardiac Effects
Sanguinarine nitrate may have effects on cardiac function, potentially strengthening the heart or increasing cardiac output . This property suggests possible applications in cardiovascular medicine, though more detailed studies are required to elucidate the specific mechanisms and therapeutic potential in this area.
Safety Aspect | Details |
---|---|
Signal Word | Danger |
Hazard Statements | H301 (Toxic if swallowed) |
Precautionary Statements | P264-P270-P301+P310-P321-P330-P405-P501 |
Risk Statements | 25 |
Safety Statements | 1-22-45 |
These safety considerations are crucial for researchers and pharmaceutical professionals working with the compound in laboratory or manufacturing settings.
Current Research Status
Therapeutic Development
There has been renewed interest in developing natural compounds like sanguinarine nitrate for drug development targeting devastating human diseases . This interest has been facilitated by advancements in chemistry and biology tools that allow for better understanding of target specificity.
Preliminary pre-clinical in vitro and in vivo studies have demonstrated the potential of sanguinarine as a therapeutic agent, particularly for chronic human diseases including cancer and asthma . These findings suggest promising avenues for future research and potential clinical applications.
Mechanism Studies
Ongoing research is focused on understanding how sanguinarine modulates cell death signaling pathways and induces apoptosis through different mechanisms . This knowledge is critical for developing sanguinarine-based therapeutic agents with high efficacy and specificity.
Studies on the binding properties of sanguinarine to DNA, RNA, and various proteins continue to provide insights into its molecular mechanisms of action . Such detailed understanding is essential for optimizing its potential therapeutic applications and minimizing side effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume